1,2-Dichloro-4-fluoro-3-iodobenzene

概要

説明

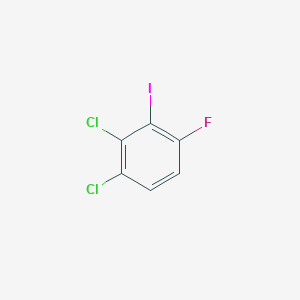

1,2-Dichloro-4-fluoro-3-iodobenzene is an organic compound with the molecular formula C6H2Cl2FI. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-fluoro-3-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For example, starting with 1,2-dichloro-4-fluorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions.

化学反応の分析

Types of Reactions

1,2-Dichloro-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

科学的研究の応用

1,2-Dichloro-4-fluoro-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

Medicine: It serves as a building block in the synthesis of potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1,2-Dichloro-4-fluoro-3-iodobenzene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, influencing the compound’s behavior and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use in chemical synthesis or biological applications .

類似化合物との比較

Similar Compounds

1,2-Dichloro-3-fluoro-4-iodobenzene: Similar structure but with different positions of the halogen atoms.

3-Chloro-4-fluoroiodobenzene: Another halogenated benzene derivative with a different substitution pattern.

Uniqueness

1,2-Dichloro-4-fluoro-3-iodobenzene is unique due to its specific arrangement of chlorine, fluorine, and iodine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes and research applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-dichloro-4-fluoro-3-iodobenzene with high regioselectivity?

Methodological Answer: The synthesis of polyhalogenated aromatics requires precise control over halogenation sequences. For this compound, a stepwise approach is recommended:

- Begin with fluorobenzene derivatives and employ directed ortho-metalation to introduce iodine at the meta position, followed by chlorination via electrophilic substitution.

- Alternatively, halogen exchange reactions (e.g., using CuCl₂ or KI) on pre-halogenated intermediates (e.g., 1,2-dichloro-4-fluorobenzene) can achieve selective iodination .

- Monitor reaction progress using GC-MS to track intermediate formation and minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing the substitution pattern in polyhalogenated benzene derivatives like this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹⁹F NMR : Resolves fluorine’s electronic environment, distinguishing para/ortho substituents. Chemical shifts correlate with electron-withdrawing effects of adjacent halogens .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement, particularly to resolve heavy-atom (iodine) positions and validate bond lengths/angles .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns (e.g., iodine’s signature doublet) .

Advanced Research Questions

Q. How do electronic effects of multiple halogen substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The compound’s reactivity is governed by:

- Steric hindrance : Adjacent chlorine and iodine atoms reduce accessibility for catalytic coupling (e.g., Suzuki-Miyaura). Optimize using bulky ligands (e.g., SPhos) to mitigate steric effects .

- Electronic directing : Fluorine’s strong electron-withdrawing nature deactivates the ring, requiring harsher conditions (e.g., Pd(OAc)₂, elevated temperatures) for coupling at the iodine-bearing position .

- Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices for electrophilic/nucleophilic attack .

Q. What strategies can resolve contradictory crystallographic data when determining the structure of heavy-atom-containing aromatics like this compound?

Methodological Answer: Contradictions in X-ray data often arise from:

- Disorder in heavy atoms : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, especially for iodine’s high electron density .

- Thermal motion artifacts : Collect data at low temperature (e.g., 100 K) to reduce atomic displacement parameters (ADPs) .

- Validate against theoretical powder patterns (e.g., Mercury software) to confirm phase purity and rule out polymorphism .

Q. How can computational chemistry predict preferred sites for further functionalization in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights:

- Calculate Mulliken charges to identify electron-deficient positions (e.g., para to fluorine) susceptible to nucleophilic attack .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

- Compare with experimental Hammett constants for halogen substituents to validate computational models .

Q. What analytical approaches validate purification methods for this compound given its thermal sensitivity?

Methodological Answer:

- Low-temperature distillation : Use vacuum distillation (15–20 mmHg) with a jacketed condenser (cooled to 0°C) to prevent decomposition .

- HPLC with UV detection : Employ a C18 column and acetonitrile/water gradient to separate halogenated isomers. Monitor at 254 nm for iodine’s strong absorbance .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures to optimize drying/storage conditions (e.g., inert atmosphere, −20°C) .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?

Methodological Answer:

- Systematic replication : Repeat procedures using identical reagents (e.g., anhydrous solvents, same iodine source) and document deviations .

- Sensitivity analysis : Vary critical parameters (e.g., reaction time, temperature) to identify yield-limiting factors .

- Open data practices : Share raw NMR/GC-MS files in repositories to enable cross-validation of purity claims .

Q. Applications in Drug Development

Q. What role does this compound play as a building block in bioactive molecule synthesis?

Methodological Answer:

- Pharmaceutical intermediates : Its iodine atom serves as a handle for radioisotope labeling (e.g., ¹²⁵I) in PET tracer development .

- Agrochemical precursors : Fluorine and chlorine enhance lipophilicity, improving membrane permeability in pesticide candidates .

- Crystallographic standards : Heavy atoms aid in phase determination for protein-ligand co-crystallization studies .

特性

IUPAC Name |

1,2-dichloro-4-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOYRGLUGRBDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283652 | |

| Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804886-54-1 | |

| Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804886-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。